molecular formula C26H32N4O4 B6550406 5-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide CAS No. 1040677-56-2

5-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide

Cat. No.: B6550406
CAS No.: 1040677-56-2
M. Wt: 464.6 g/mol
InChI Key: JNQIYZDCQUQGBH-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a tetrahydroquinazoline-2,4-dione core substituted with a phenylcarbamoylmethyl group at position 1 and an N-(3-methylbutyl)pentanamide chain at position 3. The presence of both hydrogen-bonding (dioxo groups) and lipophilic (3-methylbutyl, phenyl) moieties may enhance its bioavailability and target affinity .

Properties

IUPAC Name

5-[1-(2-anilino-2-oxoethyl)-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-19(2)15-16-27-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)28-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQIYZDCQUQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Determinants of Activity : The phenylcarbamoyl group may confer specificity for ATP-binding pockets (common in kinases), while the 3-methylbutyl chain could enhance cellular uptake, as seen in lipophilic antipsychotics .
  • Limitations : Unlike triazofenamide (), the target compound’s synthetic complexity may hinder large-scale production. Additionally, its high molecular weight (513.24 g/mol) may limit oral bioavailability compared to smaller analogs like triazofenamide (305.32 g/mol).

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